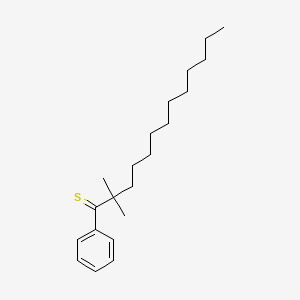
2,2-Dimethyl-1-phenyltridecane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-phenyltridecane-1-thione is an organic compound with the molecular formula C21H34S It is characterized by the presence of a thione group (C=S) attached to a tridecane chain with a phenyl group and two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenyltridecane-1-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1-phenyltridecane with sulfur sources to introduce the thione group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the formation of the thione group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like distillation and recrystallization to purify the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-phenyltridecane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2,2-Dimethyl-1-phenyltridecane-1-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenyltridecane-1-thione involves its interaction with molecular targets through the thione group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological targets, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-phenyltridecane-1-ol: Similar structure but with a hydroxyl group instead of a thione group.
2,2-Dimethyl-1-phenyltridecane-1-one: Contains a carbonyl group (C=O) instead of a thione group.
2,2-Dimethyl-1-phenyltridecane-1-thiol: Features a thiol group (SH) instead of a thione group.
Uniqueness
2,2-Dimethyl-1-phenyltridecane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The thione group can engage in specific interactions and reactions that are not possible with hydroxyl, carbonyl, or thiol groups .
Properties
CAS No. |
54007-73-7 |
|---|---|
Molecular Formula |
C21H34S |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenyltridecane-1-thione |
InChI |
InChI=1S/C21H34S/c1-4-5-6-7-8-9-10-11-15-18-21(2,3)20(22)19-16-13-12-14-17-19/h12-14,16-17H,4-11,15,18H2,1-3H3 |
InChI Key |
GRIIUGRBGNSSCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)(C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















